Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate
Overview
Description
Ethyl 3-((tert-butoxycarbonyl)amino)propanoate is a chemical compound with the molecular formula C10H19NO4 . It has a molecular weight of 217.27 . The compound is usually stored at 2-8°C and appears as a liquid .
Synthesis Analysis
While specific synthesis methods for Ethyl 3-((tert-butoxycarbonyl)amino)propanoate were not found, tert-butyloxycarbonyl-protected amino acids have been used in the synthesis of dipeptides . Sodium borohydride was added to a solution of N-t-butoxycarbonyl-N-methyl-β-alanine methyl ester in methanol and water, and the mixture was stirred at room temperature for 3 hours.Molecular Structure Analysis
The InChI code for Ethyl 3-((tert-butoxycarbonyl)amino)propanoate is 1S/C10H19NO4/c1-5-14-8(12)6-7-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) .Physical and Chemical Properties Analysis
Ethyl 3-((tert-butoxycarbonyl)amino)propanoate is a liquid at room temperature . It has a molecular weight of 217.26 and its InChI code is 1S/C10H19NO4/c1-5-14-8(12)6-7-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) .Scientific Research Applications
Synthesis and Characterization
Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate is a compound that has been utilized in various scientific research applications. Notably, it has been incorporated in the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoates, which are significant for synthesizing edeine analogs. The synthesis processes involve the use of differently N-protected (S)-2,3-diaminopropanoic acid as a substrate, and the absolute configuration of the newly generated asymmetric carbon atoms is determined through 1H NMR spectroscopy after their transformation into corresponding piperidin-2-ones (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Polymorphism Studies
In another study, the compound was subjected to polymorphism analysis. Two polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride were characterized using various spectroscopic and diffractometric techniques. The study provided insights into the subtle structural differences between the two polymorphic forms, which are important for analytical and physical characterization in pharmaceutical research (Vogt, Williams, Johnson, & Copley, 2013).
Asymmetric Synthesis Applications
The compound has also been noted in the context of asymmetric synthesis. It played a role in the preparation of N-tert-butoxycarbonyl α-amino acids and was involved in the synthesis of complex compounds like (5S,6R)-4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one. The process encompassed a series of reactions highlighting the compound's versatility in facilitating the formation of other significant organic molecules (Williams, Sinclair, Demong, Chen, & Zhai, 2003).
Insect Growth Regulator Studies
Furthermore, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound synthesized using the subject compound, was studied comprehensively as an insect growth regulator. The study involved various spectroscopic techniques and bio-assays, demonstrating the compound's potential in agricultural and pest control applications (Devi & Awasthi, 2022).
Safety and Hazards
Future Directions
While specific future directions for Ethyl 3-((tert-butoxycarbonyl)amino)propanoate were not found, research on tert-butyloxycarbonyl-protected amino acid ionic liquids has been applied to dipeptide synthesis . This suggests potential future applications in peptide synthesis and other areas of organic chemistry.
Mechanism of Action
As for the pharmacokinetics, the compound’s ADME properties would depend on various factors including its size, polarity, and the presence of functional groups. The Boc group increases the compound’s lipophilicity, which could influence its absorption and distribution .
The compound’s action could be influenced by various environmental factors such as pH and temperature, as these can affect the stability of the Boc group and the compound’s overall conformation .
Biochemical Analysis
Biochemical Properties
These reactions can be influenced by the presence of the tert-butoxycarbonyl group and the chlorine atom in the molecule .
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate is not well established. It’s possible that the compound could interact with biomolecules through binding interactions, leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 3-[4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4/c1-5-21-14(19)9-7-11-6-8-12(17)13(10-11)18-15(20)22-16(2,3)4/h6,8,10H,5,7,9H2,1-4H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDKCCJZUOZEQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)Cl)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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